molecular formula C14H26N2O2 B2996867 tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate CAS No. 1824202-09-6

tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate

Cat. No.: B2996867
CAS No.: 1824202-09-6
M. Wt: 254.374
InChI Key: WXDIFKLOAMAQGE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (CAS: 1824202-09-6) is a spirocyclic carbamate derivative featuring an 8-azaspiro[4.5]decane core. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol (calculated). The compound consists of a bicyclic spiro system where a piperidine ring (six-membered) is fused to a cyclopentane ring (five-membered), with a tert-butyl carbamate group attached to the nitrogen atom at position 1 of the spiro system .

Synthesis and Characterization
The synthesis involves solid-phase extraction (FCC) reactions using pentane and dioxane/ether solvents. For example, tert-butyl 1-azaspiro[4.5]decane-1-carboxylate (compound 2.33 in ) is synthesized in unspecified scale, yielding a clear oil. Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and IR spectroscopy, with stereochemistry assigned by analogy to related compounds .

Applications
This compound serves as a key intermediate in medicinal chemistry, particularly for developing central nervous system (CNS) drugs due to its rigid spirocyclic framework, which enhances binding selectivity and metabolic stability .

Properties

IUPAC Name

tert-butyl N-(8-azaspiro[4.5]decan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDIFKLOAMAQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate typically involves the reaction of 8-azaspiro[4.5]decane with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: It is used in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Impact of Methyl Substituents :

  • Positional isomerism (e.g., 6 vs. 8-methyl) may influence solubility and metabolic pathways .

Oxygen-Containing Analogues

Compound Name CAS Number Molecular Formula Key Differences Notes
tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate 2219371-51-2 C₁₃H₂₄N₂O₃ Oxygen replaces a carbon in the spiro system Increased polarity; potential for H-bonding
tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate 1784024-20-9 C₁₃H₂₄N₂O₃ Oxygen and nitrogen in distinct positions Hydrochloride salt available (CAS: 2155852-24-5) for improved solubility

Functional Group Effects :

  • Hydrochloride salts (e.g., CAS 2155852-24-5) are preferred for pharmaceutical formulations .

Diazaspiro Analogues

Compound Name CAS Number Molecular Formula Key Differences Notes
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate 236406-39-6 C₁₂H₂₁N₂O₂ Two nitrogen atoms in the spiro system Increased basicity; used in kinase inhibitors
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate 189333-03-7 C₁₄H₂₅N₂O₂ Expanded spiro ring (5.5 system) Broader conformational flexibility

Comparative Analysis :

  • Diazaspiro compounds exhibit enhanced binding to biomacromolecules due to additional nitrogen atoms.
  • Larger spiro systems (e.g., 5.5 vs. 4.5) may improve selectivity for specific protein targets .

Fluorinated Derivatives

Compound Name CAS Number Molecular Formula Key Differences Notes
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306249-46-5 C₁₄H₂₄F₂N₂O₂ Two fluorine atoms at position 3 Improved metabolic stability; CNS applications
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 C₁₀H₁₇FN₂O₂ Fluorine on a non-spiro system Demonstrates role of fluorine in bioavailability

Fluorine Effects :

  • Fluorination reduces cytochrome P450-mediated metabolism, extending half-life.
  • Stereochemistry (e.g., trans-3-fluoro) critically impacts target engagement .

Spiro Systems with Varied Ring Sizes

Compound Name CAS Number Molecular Formula Key Differences Notes
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ Smaller spiro system (3.5) Compact structure for fragment-based drug design
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₁H₂₀N₂O₂ Bicyclo system instead of spiro Rigid scaffold for constrained peptides

Structural Implications :

  • Smaller spiro systems (e.g., 3.5) limit conformational freedom, favoring high-affinity binding.
  • Bicyclo systems offer alternative spatial arrangements for targeting membrane-bound receptors .

Biological Activity

Tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate, with CAS number 1824202-09-6, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological effects, and relevant studies that highlight its pharmacological profile.

Molecular Characteristics

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • Structural Representation : The compound features a spirocyclic structure which is significant for its interaction with biological targets.
PropertyValue
CAS Number1824202-09-6
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
SMILESO=C(OC(C)(C)C)NC1CCCC12CCNCC2

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential pharmacological agent targeting various receptors and pathways.

Research suggests that compounds with similar structural motifs may interact with specific protein targets, influencing pathways related to pain modulation, inflammation, and possibly neuroprotection. The azaspiro structure is known to enhance binding affinity to certain receptors, which may be pivotal in therapeutic applications.

Pharmacological Effects

  • Pain Relief : Preliminary studies indicate that derivatives of spirocyclic compounds exhibit analgesic properties. This compound may function as an antagonist to TRPM8 receptors, which are implicated in pain sensation and thermoregulation.
  • Anti-inflammatory Activity : There is evidence that spirocyclic compounds can modulate inflammatory responses, suggesting potential use in treating conditions characterized by chronic inflammation.
  • Neuroprotective Potential : Given the structural similarities to known neuroprotective agents, this compound could be explored for its effects on neurodegenerative diseases.

Case Studies and Research Findings

A review of the literature reveals limited but promising findings regarding the biological activity of this compound:

  • TRPM8 Antagonism : A patent describes the use of azaspiro derivatives as TRPM8 antagonists for treating pain-related disorders such as neuropathic pain and inflammatory conditions . This positions this compound as a candidate for further investigation in pain management therapies.
  • Analgesic Studies : In vivo studies on related compounds have shown significant analgesic effects in animal models, suggesting that this compound may exhibit similar properties .
  • Inflammation Models : Research exploring the anti-inflammatory effects of spirocyclic compounds suggests that they can reduce markers of inflammation in various models, indicating potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Safety and Toxicology

While specific toxicological data for this compound is currently lacking, general safety profiles for carbamate derivatives suggest moderate toxicity levels. Standard safety precautions should be observed during handling.

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